molecular formula C18H18N2O3S B11537193 2-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile

2-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B11537193
M. Wt: 342.4 g/mol
InChI Key: NCUYANKHFQPXFB-UHFFFAOYSA-N
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Description

2-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a nitrile group, dimethyl groups, and a sulfanyl-linked oxoethyl group attached to a dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the 3,4-dimethoxyphenylacetic acid, which is then converted to its corresponding acid chloride. This intermediate reacts with 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential biological activities, such as enzyme inhibition or receptor binding. These studies can lead to the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound and its derivatives may be explored for their therapeutic potential. For example, they could be evaluated for anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It can also serve as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and nitrile groups can participate in binding interactions, while the dimethoxyphenyl moiety may enhance the compound’s affinity for its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 2-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile lies in its specific combination of functional groups and structural features. The presence of both a nitrile group and a sulfanyl-linked oxoethyl group attached to a dimethoxyphenyl moiety provides distinct chemical reactivity and potential biological activity compared to similar compounds.

This detailed overview highlights the significance and versatility of this compound in various scientific and industrial fields

Properties

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C18H18N2O3S/c1-11-7-12(2)20-18(14(11)9-19)24-10-15(21)13-5-6-16(22-3)17(8-13)23-4/h5-8H,10H2,1-4H3

InChI Key

NCUYANKHFQPXFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)C2=CC(=C(C=C2)OC)OC)C

Origin of Product

United States

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